molecular formula C18H18BrN3O2 B6020955 (Z)-N-(3-bromophenyl)-2-cyano-3-[5-(diethylamino)furan-2-yl]prop-2-enamide

(Z)-N-(3-bromophenyl)-2-cyano-3-[5-(diethylamino)furan-2-yl]prop-2-enamide

Cat. No.: B6020955
M. Wt: 388.3 g/mol
InChI Key: MAHGPEUDXDDRTM-RAXLEYEMSA-N
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Description

(Z)-N-(3-bromophenyl)-2-cyano-3-[5-(diethylamino)furan-2-yl]prop-2-enamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains a bromophenyl group, a cyano group, and a furan ring substituted with a diethylamino group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(3-bromophenyl)-2-cyano-3-[5-(diethylamino)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions.

    Bromination: The bromophenyl group is introduced through electrophilic aromatic substitution using bromine or bromine-containing reagents.

    Formation of the Cyano Group: The cyano group can be introduced through nucleophilic substitution or addition reactions.

    Final Coupling: The final step involves coupling the furan ring with the bromophenyl and cyano groups under controlled conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Various substituted derivatives of the bromophenyl group.

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Potential applications in the development of pharmaceuticals targeting specific biological pathways.
  • Explored for its anti-cancer and anti-inflammatory properties.

Industry:

  • Used in the synthesis of specialty chemicals and materials.
  • Potential applications in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-N-(3-bromophenyl)-2-cyano-3-[5-(diethylamino)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The cyano group and the diethylamino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (Z)-N-(3-chlorophenyl)-2-cyano-3-[5-(diethylamino)furan-2-yl]prop-2-enamide
  • (Z)-N-(3-fluorophenyl)-2-cyano-3-[5-(diethylamino)furan-2-yl]prop-2-enamide
  • (Z)-N-(3-methylphenyl)-2-cyano-3-[5-(diethylamino)furan-2-yl]prop-2-enamide

Uniqueness:

  • The presence of the bromophenyl group distinguishes it from its chloro, fluoro, and methyl analogs, potentially leading to different reactivity and biological activity.
  • The combination of the cyano group and the diethylamino-substituted furan ring provides a unique electronic environment, influencing the compound’s chemical and biological properties.

Properties

IUPAC Name

(Z)-N-(3-bromophenyl)-2-cyano-3-[5-(diethylamino)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2/c1-3-22(4-2)17-9-8-16(24-17)10-13(12-20)18(23)21-15-7-5-6-14(19)11-15/h5-11H,3-4H2,1-2H3,(H,21,23)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHGPEUDXDDRTM-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(O1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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